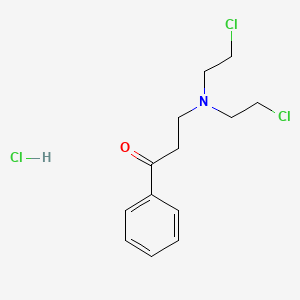
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of bis(2-chloroethyl)amine, which is a nitrogen mustard compound. Nitrogen mustards are known for their alkylating properties, which make them useful in both chemical synthesis and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride typically involves the reaction of bis(2-chloroethyl)amine with 1-phenyl-1-propanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at a specific temperature, usually around 50°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the use of automated systems to monitor temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its alkylating properties.
Wirkmechanismus
The mechanism of action of 3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylation process can lead to the formation of cross-links in DNA, thereby disrupting DNA synthesis and transcription. The compound targets the N7 position of guanine in DNA, leading to the formation of inter-strand cross-links that inhibit cell division and induce cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Melphalan
- Cyclophosphamide
- Chlorambucil
- Bendamustine
Uniqueness
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride is unique due to its specific structure, which combines the alkylating properties of bis(2-chloroethyl)amine with the phenylpropanone moiety. This combination enhances its reactivity and potential therapeutic applications compared to other nitrogen mustard compounds .
Eigenschaften
CAS-Nummer |
25223-87-4 |
|---|---|
Molekularformel |
C13H18Cl3NO |
Molekulargewicht |
310.6 g/mol |
IUPAC-Name |
3-[bis(2-chloroethyl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-7-10-16(11-8-15)9-6-13(17)12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
InChI-Schlüssel |
ZZXCEJDMVQLVCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCN(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


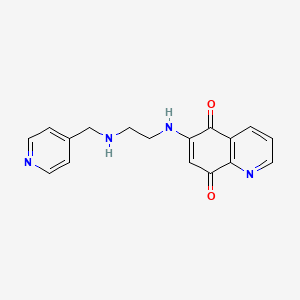

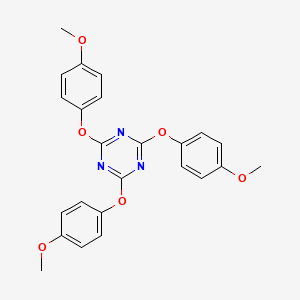

![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
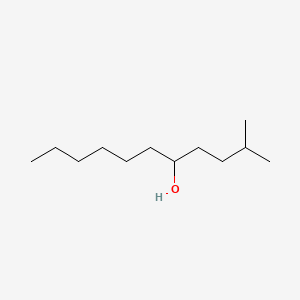
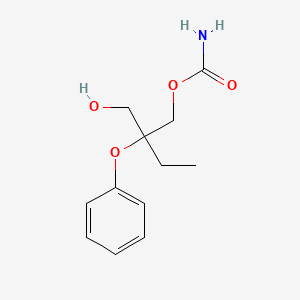
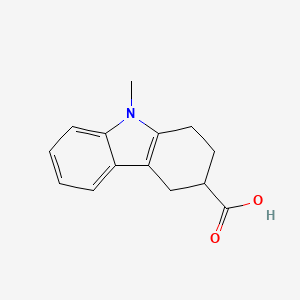


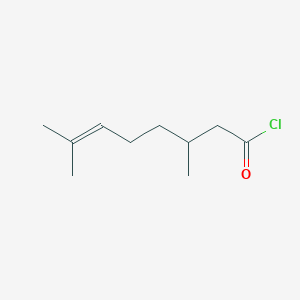
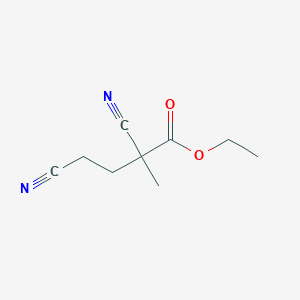
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)

